molecular formula C12H15BFIO2 B1401596 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1050423-91-0

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1401596
CAS RN: 1050423-91-0
M. Wt: 347.96 g/mol
InChI Key: HZPYYKYWFLEWSK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or FIPTD, is a powerful organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of various compounds. FIPTD has been used in a variety of applications, including drug discovery and development, molecular biology, and biochemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential in serine proteases inhibition (Spencer et al., 2002).
  • Polymer Synthesis : It's employed in catalyst-transfer Suzuki-Miyaura coupling polymerization to produce polymers with narrow molecular weight distribution and high regioregularity, showing promise in material sciences (Yokozawa et al., 2011).
  • Crystal Structure Analysis : The compound's derivatives have been analyzed for crystal structure and physicochemical properties, contributing to the understanding of molecular structures in chemistry (Huang et al., 2021).

Application in Materials Science

  • Synthesis of Stilbenes : Novel tetramethyl dioxaborolane derivatives have been synthesized for potential use in new material technologies, such as LCDs and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
  • Development of Fluorescence Probes : Boronate ester fluorescence probes derived from the compound have been synthesized for detecting hydrogen peroxide, indicating its role in developing analytical and diagnostic tools (Lampard et al., 2018).

Chemical Synthesis and Analysis

  • Preparation of Alkyl and Aryl Pinacolboronates : The compound is crucial in synthesizing alkyl and aryl pinacolboronates, showing its importance in organic synthesis and drug development (Murphy et al., 2015).
  • Electrochemical Studies : Sulfur-containing organoboron compounds, including derivatives of the compound, have been analyzed electrochemically, contributing to the understanding of their oxidation potential and applications in organic electrochemistry (Tanigawa et al., 2016).

Future Directions

The future directions for research on “2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could include further investigation into its synthesis, properties, and potential applications. Given the presence of fluorine and iodine atoms in the compound, it could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYYKYWFLEWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743654
Record name 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1050423-91-0
Record name 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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